N,N,4-trimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine
Description
N,N,4-trimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a piperazine moiety and a pyridazine ring
Properties
Molecular Formula |
C16H23N7 |
|---|---|
Molecular Weight |
313.40 g/mol |
IUPAC Name |
N,N,4-trimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C16H23N7/c1-12-5-6-14(20-19-12)22-7-9-23(10-8-22)15-11-13(2)17-16(18-15)21(3)4/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
HZXXTLMWYBKPBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC(=NC(=C3)C)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and piperazine compounds. The reaction conditions may involve:
Solvents: Common solvents such as dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Catalysts: Catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,4-trimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, DCM, ethanol.
Catalysts: Pd/C, other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N,N,4-trimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacology: Research focuses on its interaction with biological targets and its pharmacokinetic properties.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N,N,4-trimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate: Used as a fluorescence anisotropy probe in lipid membrane studies.
1,6-Diphenyl-1,3,5-hexatriene-4′-trimethylammonium tosylate: Another compound used in membrane fluidity studies.
Uniqueness
N,N,4-trimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to its specific structure, which allows it to interact with a different set of biological targets compared to similar compounds. Its combination of pyrimidine, piperazine, and pyridazine rings provides a distinct chemical framework that can be exploited for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
